molecular formula C18H25NO4 B13682936 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

Katalognummer: B13682936
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: WWIDLXUQRUMWAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl, ethyl, and methyl groups attached to an isoquinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of tert-butyl, ethyl, and methyl groups through various alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of tert-butyl, ethyl, and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C18H25NO4/c1-6-22-16(20)15-8-7-13-11-19(10-9-14(13)12(15)2)17(21)23-18(3,4)5/h7-8H,6,9-11H2,1-5H3

InChI-Schlüssel

WWIDLXUQRUMWAN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.